

# Precision Functionalization of [1.1.1]Propellane via Radical Vectors

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## Compound of Interest

Compound Name:	3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine
CAS No.:	1935352-56-9
Cat. No.:	B2754230

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## Executive Summary

Bicyclo[1.1.1]pentanes (BCPs) have transcended their status as academic curiosities to become essential "bioisosteres" in modern drug discovery. By replacing para-substituted benzenes, alkynes, or tert-butyl groups with the BCP spacer, medicinal chemists can improve solubility, metabolic stability, and vector alignment without altering the core pharmacophore.

This guide details the radical addition protocols for functionalizing [1.1.1]propellane. Unlike anionic (nucleophilic) additions—which are limited to specific bond types—radical pathways allow for the modular installation of halides, boronic esters, and complex carbon frameworks under mild conditions.

Key Deliverables:

- Safety-First Synthesis: Handling the volatile [1.1.1]propellane precursor.
- Protocol A: Atom Transfer Radical Addition (ATRA) for C–X bond formation.<sup>[1]</sup>

- Protocol B: Metallaphotoredox catalysis for C–C bond formation.
- Mechanistic Visualization: Understanding the "inverted" bond reactivity.[2]

## The Substrate: Synthesis & Handling of [1.1.1]Propellane

Critical Safety Notice: [1.1.1]Propellane is highly volatile (bp  $-60\text{ }^{\circ}\text{C}$ ) and potentially explosive if concentrated to dryness. It is almost exclusively handled as a dilute solution (0.1 – 0.5 M) in diethyl ether or pentane. Never concentrate the solution to dryness.

### Preparation of the Stock Solution

While [1.1.1]propellane is commercially available as a solution, in-situ preparation ensures the highest titer and radical acceptance rates. The standard method involves the treating 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium.

Reagents:

- 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (Precursor)[3]
- Methyllithium (1.6 M in Et<sub>2</sub>O)
- Solvent: Anhydrous Diethyl Ether or Pentane

Workflow:

- Setup: Flame-dried 3-neck flask equipped with a dry-ice condenser and an addition funnel. Nitrogen atmosphere is mandatory.
- Reaction: Cool the precursor solution to  $-78\text{ }^{\circ}\text{C}$ . Add MeLi dropwise. The reaction proceeds via a double intramolecular displacement.
- Distillation: This is the critical purification step. Warm the reaction mixture to  $0\text{ }^{\circ}\text{C}$  and distill the propellane/ether azeotrope into a receiving flask cooled to  $-78\text{ }^{\circ}\text{C}$ .
- Storage: Store at  $-20\text{ }^{\circ}\text{C}$  or  $-78\text{ }^{\circ}\text{C}$  over molecular sieves. Stable for weeks if kept cold and dark.

## Titer Determination (Thiophenol Titration)

Before running any radical addition, you must know the exact concentration.

- Take an aliquot (e.g., 0.5 mL) of the propellane solution.[4]
- Add excess thiophenol (PhSH) and a radical initiator (AIBN) or simply expose to ambient light.
- Mechanism: PhSH adds quantitatively across the central bond via a radical chain mechanism.
- Analysis: Analyze via  $^1\text{H}$  NMR using an internal standard (e.g., mesitylene). The disappearance of the propellane peak ( $\delta$  2.06 ppm in  $\text{CDCl}_3$ ) or the appearance of the BCP-sulfide product allows calculation of molarity.

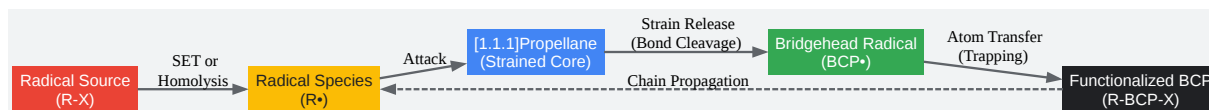
## Mechanistic Principles: The "Inverted" Bond

The central C1–C3 bond of [1.1.1]propellane is formed by the overlap of inverted  $\text{sp}^3$ -hybridized orbitals. This bond is weak ( $\sim 65$  kcal/mol strain energy) and highly susceptible to homolytic cleavage.

## Radical Chain Propagation

The general mechanism for radical addition follows a distinct chain process:

- Attack: An external radical ( $\text{R}\cdot$ ) attacks the bridgehead carbon.[2][5][6]
- Relief: The central bond breaks, relieving ring strain and generating a bridgehead BCP radical.
- Trapping: The BCP radical abstracts an atom (X) from a donor, forming the product and regenerating the chain carrier.



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Figure 1: The radical chain mechanism for [1.1.1]propellane functionalization. The driving force is the release of ring strain upon conversion of the propellane core to the bicyclo[1.1.1]pentane system.

## Protocol A: Atom Transfer Radical Addition (ATRA)

Primary Application: Installation of halides (I, Br) and alkyl/aryl groups simultaneously.

Reference: Based on methodologies developed by Anderson et al. [1].

### Scope and Utility

This protocol uses alkyl halides (R-I) to add across the propellane bond. The resulting 1-iodo-3-substituted BCPs are versatile intermediates for further cross-coupling (e.g., Kumada or Suzuki couplings).

### Experimental Procedure

Reagents:

- Alkyl Iodide (R-I): 1.0 equiv.[4]
- [1.1.1]Propellane (Et<sub>2</sub>O solution): 1.2 – 1.5 equiv.
- Initiator: Triethylborane (Et<sub>3</sub>B, 1.0 M in hexane) or Photo-initiation.
- Solvent: Diethyl ether or DCM.

Step-by-Step:

- Charge: In a schematic vial, combine the alkyl iodide (1.0 mmol) and the [1.1.1]propellane solution.
- Initiation (Chemical): Add Et<sub>3</sub>B (0.1 – 0.2 equiv) dropwise. Note: Et<sub>3</sub>B is pyrophoric; handle under inert atmosphere. Introduce a small amount of air (via syringe needle) to activate the borane.
- Initiation (Photochemical - Alternative): Irradiate the mixture with a simple blue LED or even ambient sunlight if the iodide is labile.
- Monitoring: Stir at room temperature for 1–4 hours. Monitor consumption of R-I by TLC or GC-MS.
- Workup: Quench with saturated aq. Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (to remove iodine traces) and NaHCO<sub>3</sub>. Extract with ether.[3]
- Purification: Silica gel chromatography. Note: BCP iodides can be light-sensitive; store in the dark.

Data Summary: Common ATRA Transformations

Substrate (R-I)	Product (BCP-I)	Yield	Notes
Methyl Iodide	1-iodo-3-methyl-BCP	>90%	Volatile product
Benzyl Iodide	1-iodo-3-benzyl-BCP	85%	Rapid reaction
CF <sub>3</sub> -I	1-iodo-3-(trifluoromethyl)-BCP	78%	Requires sealed tube

## Protocol B: Metallaphotoredox Catalysis

Primary Application: Synthesis of BCP-boronates and complex C–C bond formation.

Reference: Adapted from MacMillan [2] and Molander [3].

### The Logic

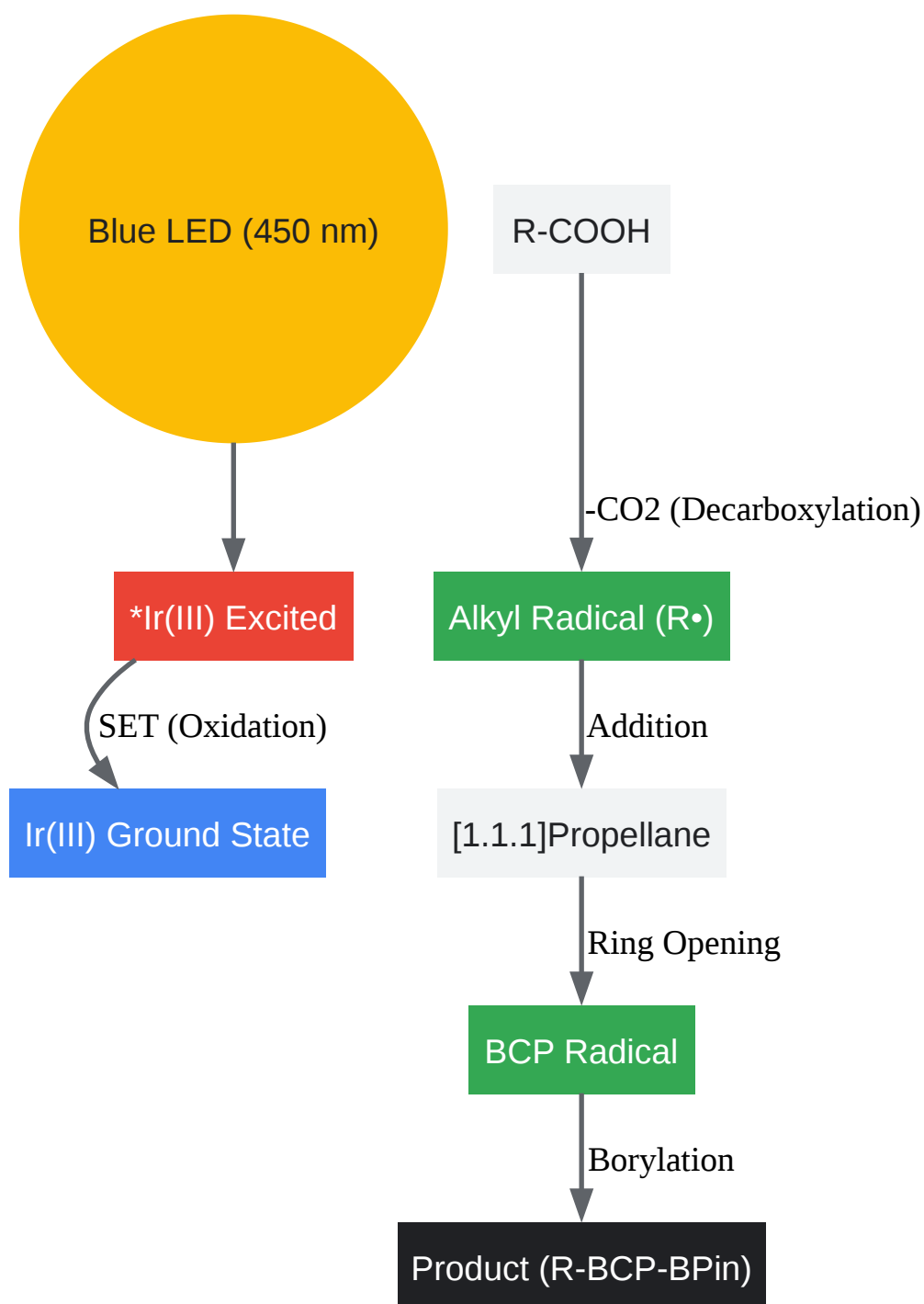
ATRA is limited to halides. To install boronic esters (for Suzuki coupling) or carboxylic acid bioisosteres, we utilize photoredox catalysis. This method generates a radical from a precursor (e.g., carboxylic acid or halide), which adds to propellane, followed by trapping with a transition metal or a radical acceptor.<sup>[7]</sup>

## Workflow: Carboxylic Acid to BCP

This protocol describes the decarboxylative addition of a carboxylic acid to propellane, followed by trapping to form a BCP-product.

Reagents:

- Carboxylic Acid (R-COOH): 1.0 equiv.
- [1.1.1]Propellane: 1.5 equiv.
- Photocatalyst: [Ir(dF(CF<sub>3</sub>)ppy)<sub>2</sub>(dtbbpy)]PF<sub>6</sub> (1-2 mol%).
- Base: Cs<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>.
- Trapping Agent: e.g., Bis(pinacolato)diboron (B<sub>2</sub>Pin<sub>2</sub>) for borylation.



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Figure 2: Metallaphotoredox workflow for decarboxylative functionalization.

Step-by-Step:

- Preparation: In a vial, dissolve the carboxylic acid, photocatalyst, and base in DMF or DMSO.
- Activation: Degas the solution (sparge with Argon for 10 mins). Oxygen quenches the excited state of the catalyst.
- Addition: Add the [1.1.1]propellane solution and the trapping agent (e.g., B2Pin2).
- Irradiation: Place in a photoreactor (Blue LED, ~450 nm) with fan cooling to maintain ambient temperature.
- Reaction Time: 12–24 hours.
- Workup: Dilute with water/brine, extract with EtOAc. The BCP-boronates are generally stable on silica.

## Troubleshooting & Optimization

To ensure "self-validating" experiments, observe these critical control points:

- Oligomerization: If you observe "staffanes" (oligomers of BCP), your radical concentration is too high relative to the trap, or the propellane concentration is too high.
  - Fix: Dilute the reaction further or use slow addition of the radical precursor.
- Low Conversion: Often due to "old" propellane solution.
  - Fix: Re-titrate the stock solution immediately before use. If the titer is <0.1 M, prepare a fresh batch.
- Light Source: Ensure the emission spectrum of your LED matches the absorption of your photocatalyst.

## References

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